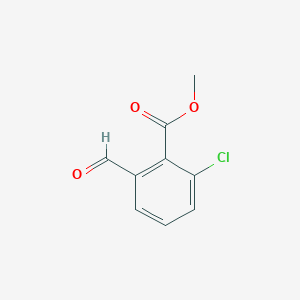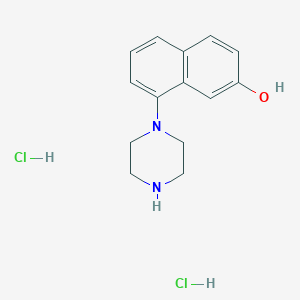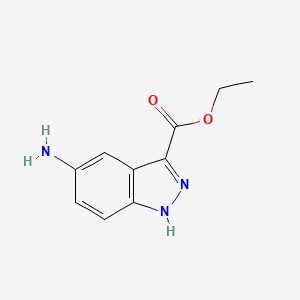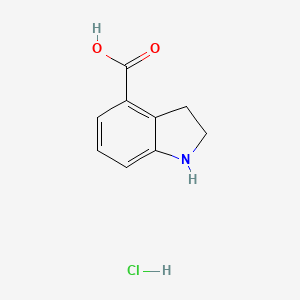
Indoline-4-carboxylic acid hydrochloride
Descripción general
Descripción
Indoline, also known as 2,3-dihydroindole, is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . It consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The indoline structure exists in a large number of natural products and has been used in the construction of new drug scaffolds . Drugs containing indoline have played important roles in various disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory, and have been used as analgesics, to treat cardiovascular diseases, and so on .
Synthesis Analysis
Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . Many methods for reducing indole to indoline have been reported, such as catalytic hydrogenation and other reduction conditions including borane-pyridine in hydrogen chloride, zinc powder, tin or zinc amalgam in hydrochloric acid, sodium ammonia, and so on .Molecular Structure Analysis
The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner . NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .Chemical Reactions Analysis
Hydrolysis can occur under acidic or basic conditions that determine the ionization of the carboxylic acid . Reactions under basic conditions will require a final neutralization step with dilute H+ to recover the carboxylic acid .Physical And Chemical Properties Analysis
Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . Considering the low stability of indoline, a protective group is usually attached to the nitrogen atom of the pyrrole ring .Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives play a significant role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders in the human body . They show various biologically vital properties .
- Methods of Application : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
- Results or Outcomes : The synthesis resulted in a tricyclic indole with 84% yield .
Development and Application of Indolines in Pharmaceuticals
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . They have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on .
- Methods of Application : The synthesis and pharmacological activity of indoline derivatives is summarized in this review in order to support the addition of the indoline component to the toolbox of medicinal chemists .
- Results or Outcomes : As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .
Antibiotics
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Indoline-related alkaloids have been fully developed as antibiotics .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that a protective group is usually attached to the nitrogen atom of the pyrrole ring .
- Results or Outcomes : The activities on anti-tumor, anti-hypertension and cardiovascular protection are mainly studied now .
Anti-tumor Drugs
- Scientific Field : Oncology
- Application Summary : Indoline compounds are being used in the development and synthesis of anticancer drugs .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that the benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .
- Results or Outcomes : The specific results or outcomes are not detailed in the source, but it mentions that the drugs used in clinical practice have poor selectivity, adverse side effects on normal cells, and are prone to drug resistance developments .
Anti-Inflammatory and Analgesic Drugs
- Scientific Field : Pharmacology
- Application Summary : Indoline compounds have been used in the development of anti-inflammatory and analgesic drugs .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that the benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .
- Results or Outcomes : The specific results or outcomes are not detailed in the source, but it mentions that the drugs used in clinical practice have poor selectivity, adverse side effects on normal cells, and are prone to drug resistance developments .
Cardiovascular Disease Treatment
- Scientific Field : Cardiology
- Application Summary : Indoline structures have been used in the treatment of cardiovascular diseases .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that the benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .
- Results or Outcomes : The specific results or outcomes are not detailed in the source, but it mentions that the drugs used in clinical practice have poor selectivity, adverse side effects on normal cells, and are prone to drug resistance developments .
Safety And Hazards
Direcciones Futuras
With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Propiedades
IUPAC Name |
2,3-dihydro-1H-indole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNIYKCEAWXTEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indoline-4-carboxylic acid hydrochloride | |
CAS RN |
1187933-04-5 | |
| Record name | 2,3-dihydro-1H-indole-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



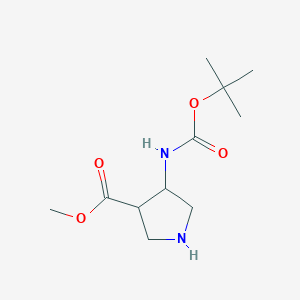
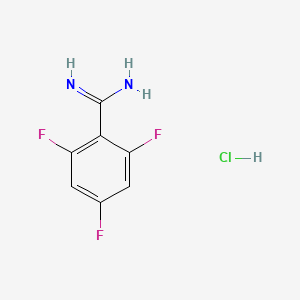
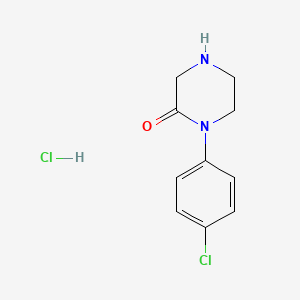
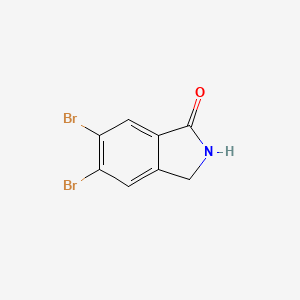
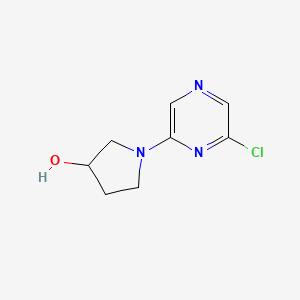
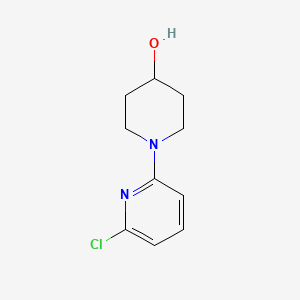
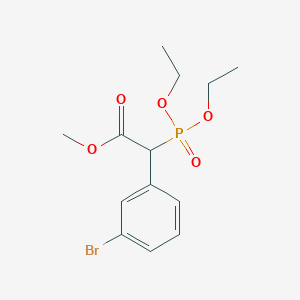
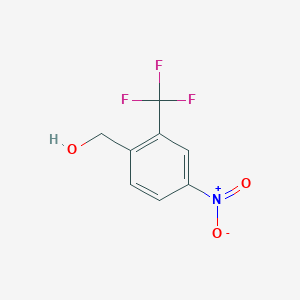
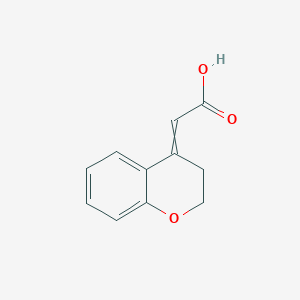
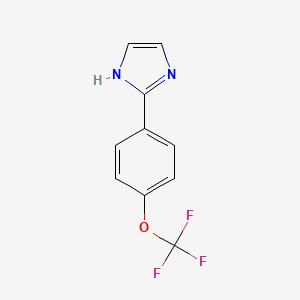
![4-[(Trifluoromethoxy)methyl]benzoic acid](/img/structure/B1423756.png)
